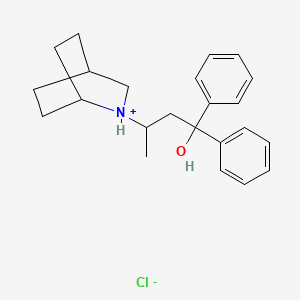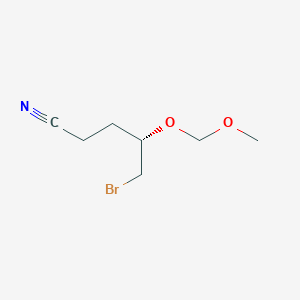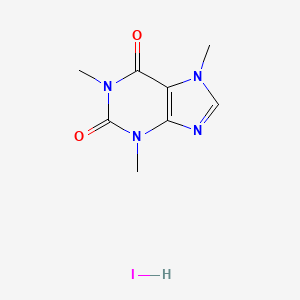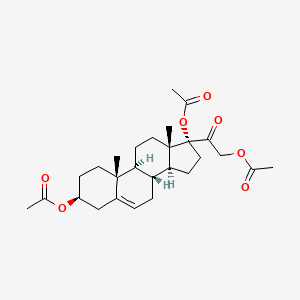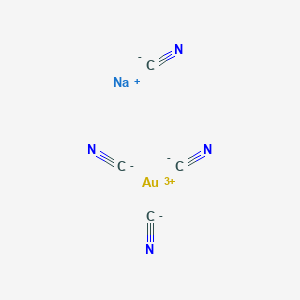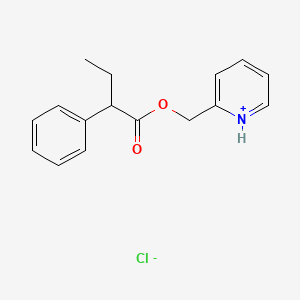
2-Pyridylmethyl alpha-phenylbutyrate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridylmethyl alpha-phenylbutyrate hydrochloride is a chemical compound with the molecular formula C16-H17-N-O2.Cl-H and a molecular weight of 291.80 . It is a derivative of butyric acid and pyridine, and it is often used in various chemical and pharmaceutical applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridylmethyl alpha-phenylbutyrate hydrochloride typically involves the esterification of alpha-phenylbutyric acid with 2-pyridylmethanol in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridylmethyl alpha-phenylbutyrate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the pyridylmethyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-Pyridylmethyl alpha-phenylbutyrate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 2-Pyridylmethyl alpha-phenylbutyrate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes and biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyridone: A key heterocycle with extensive applications in biology, natural products, dyes, and fluorescent materials.
Phenylbutyric acid: Used in the treatment of urea cycle disorders and as a chemical chaperone.
Uniqueness
2-Pyridylmethyl alpha-phenylbutyrate hydrochloride is unique due to its specific combination of a pyridine ring and a phenylbutyrate ester, which imparts distinct chemical and biological properties. This makes it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
42023-67-6 |
|---|---|
Formule moléculaire |
C16H18ClNO2 |
Poids moléculaire |
291.77 g/mol |
Nom IUPAC |
pyridin-1-ium-2-ylmethyl 2-phenylbutanoate;chloride |
InChI |
InChI=1S/C16H17NO2.ClH/c1-2-15(13-8-4-3-5-9-13)16(18)19-12-14-10-6-7-11-17-14;/h3-11,15H,2,12H2,1H3;1H |
Clé InChI |
CQIIFAQZABVZCO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=CC=C1)C(=O)OCC2=CC=CC=[NH+]2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


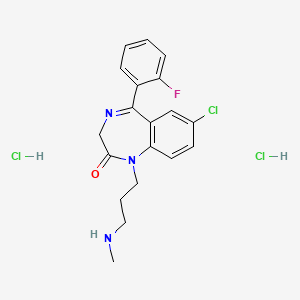
![5-[2-amino-3-(3,5-dicarboxyphenyl)-5-propan-2-ylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13734368.png)
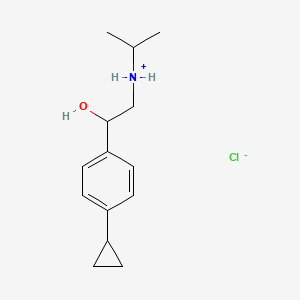
![3,3'-Dioxybis[3,5,5-trimethyl-1,2-dioxolane]](/img/structure/B13734375.png)
![diethyl-[2-[(4-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13734382.png)
![Acetamide,N-[(5-oxo-3-pyrazolin-3-yl)methyl]-(8ci)](/img/structure/B13734397.png)

